molecular formula C22H20N2O3 B303057 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide

Katalognummer B303057
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: BXYKVSIBNNYZAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide, also known as PHA-767491, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound was first synthesized in 2007 and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.

Wirkmechanismus

The exact mechanism of action of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle and DNA damage response, and inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that treatment with 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide can lead to DNA damage and cell cycle arrest in cancer cells. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer development and progression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide is that it has been shown to have a broad spectrum of activity against different types of cancer cells. Additionally, this compound has been shown to have relatively low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide. One area of interest is the development of more potent and selective CHK1 inhibitors, which may be more effective in treating cancer. Additionally, further studies are needed to better understand the mechanism of action of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide and to identify biomarkers that can be used to predict response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide in cancer patients.

Synthesemethoden

The synthesis of 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide involves a multi-step process that begins with the reaction of 2-phenoxymethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoylphenylacetic acid to form the amide bond. The resulting compound is then treated with sodium hydroxide to deprotect the phenolic hydroxyl group, resulting in the final product.

Wissenschaftliche Forschungsanwendungen

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide has been shown to have potential in the treatment of a variety of cancers, including breast, lung, and colon cancer. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells both in vitro and in vivo. Additionally, 2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and gemcitabine.

Eigenschaften

Produktname

2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide

Molekularformel

C22H20N2O3

Molekulargewicht

360.4 g/mol

IUPAC-Name

N-[3-[(2-phenoxyacetyl)amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C22H20N2O3/c25-21(14-17-8-3-1-4-9-17)23-18-10-7-11-19(15-18)24-22(26)16-27-20-12-5-2-6-13-20/h1-13,15H,14,16H2,(H,23,25)(H,24,26)

InChI-Schlüssel

BXYKVSIBNNYZAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.